molecular formula C22H20N2O4 B4655619 N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide

Cat. No.: B4655619
M. Wt: 376.4 g/mol
InChI Key: RBBVJIWLTLLTHN-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide is an organic compound characterized by its complex structure, which includes a methoxy group, a nitro group, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-methoxyaniline to form 4-methoxy-3-nitroaniline, followed by acylation with 3,3-diphenylpropanoic acid chloride under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as pyridine or triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods typically employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Reduction: 4-amino-3-nitrophenyl-3,3-diphenylpropanamide.

    Oxidation: 4-nitroso-3-methoxyphenyl-3,3-diphenylpropanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-3-nitrophenyl)acetamide
  • N-(4-methoxy-3-nitrophenyl)propanamide
  • 4-nitroacetanilide

Uniqueness

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide is unique due to its diphenylpropanamide moiety, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-28-21-13-12-18(14-20(21)24(26)27)23-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVJIWLTLLTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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